molecular formula C12H14ClNO3S B2701557 Ethyl 2-(2-chloroacetylamino)-4-cyclopropylthiophene-3-carboxylate CAS No. 735319-21-8

Ethyl 2-(2-chloroacetylamino)-4-cyclopropylthiophene-3-carboxylate

Cat. No. B2701557
CAS RN: 735319-21-8
M. Wt: 287.76
InChI Key: DYKJEQXBCHPIBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amines with cyanoacetates . For instance, the synthesis of “Ethyl 4-(2-chloroacetamido)benzoate” starts from benzocaine and undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Chemical Reactions Analysis

Cyanoacetohydrazides, which are related to the compound , are known to be versatile intermediates for the synthesis of a wide variety of heterocyclic compounds . They can act as both N- and C-nucleophiles, and upon treatment with various reactants, attack can take place at multiple sites .

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-cyclopropylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-2-17-12(16)10-8(7-3-4-7)6-18-11(10)14-9(15)5-13/h6-7H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKJEQXBCHPIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-acetylamino)-4-cyclopropyl-thiophene-3-carboxylic acid ethyl ester

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